molecular formula C7H8IN3O B2927631 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2166945-41-9

3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2927631
CAS No.: 2166945-41-9
M. Wt: 277.065
InChI Key: XQRSROFVYPADMF-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with iodine at position 3 and a methyl group at position 2. Its molecular formula is reported as C₇H₇IN₃O (calculated molecular weight: 276.05 g/mol), though discrepancies exist in the provided evidence (e.g., a molecular weight of 240.30 g/mol is noted in , likely due to a reporting error). This compound is primarily used in pharmaceutical research, particularly in kinase inhibitor screening and structure-activity relationship (SAR) studies.

These features make it a valuable intermediate in medicinal chemistry.

Properties

IUPAC Name

3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRSROFVYPADMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNC(=O)C2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the iodine atom: The iodination can be performed using iodine or iodine-containing reagents in the presence of oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution reactions: Can yield azido or cyano derivatives.

    Oxidation reactions: Can produce oxidized forms with additional oxygen-containing functional groups.

    Reduction reactions: Can result in reduced forms with fewer oxygen-containing functional groups.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. However, the search results do provide some context regarding similar compounds and their potential applications.

Information on this compound
this compound is a chemical compound with the molecular formula C7H8IN3O and a molecular weight of 277.06 g/mol . Synonyms for this compound include 2166945-41-9, 3-Iodo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, and starbld0038663 .

Related Research and Applications
While specific applications for this compound are not available in the search results, there are mentions of related compounds and their applications:

  • Pyrazolo[1,5-a]pyrimidines: A family of pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. Their photophysical properties, combined with biological activities, allow their use as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
  • Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one: Second-generation GluN2C/D-selective NMDAR-positive allosteric modulators (PAMs) with a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core have been discovered .

Mechanism of Action

The mechanism of action of 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing cellular communication and response mechanisms.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one with key analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound Pyrazolo[1,5-a]pyrazin-4-one 3-I, 2-Me 276.05 Kinase inhibitor screening, halogen bonding
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one Pyrazolo[1,5-a]pyrazin-4-one 2-NO₂, 5-Me 209.18 Intermediate for nitro-group reduction
4-Oxo-N-[(pyridin-2-yl)methyl]-5-[3-(trifluoromethyl)phenyl]methyl derivative Pyrazolo[1,5-a]pyrazin-4-one 4-Oxo, 5-(CF₃Ph)-Me, N-Pyridinylmethyl 449.37 p38 MAPK inhibition, enhanced lipophilicity
3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Pyrazolo[1,5-a]pyrimidin-5-one 3-I, 2-Me, 7-Me 289.07 Radiolabeling potential, steric hindrance
tert-Butyl 3-formyl-2-methyl-pyrazolo[1,5-a]pyrazine-5-carboxylate Pyrazolo[1,5-a]pyrazine 3-CHO, 2-Me, 5-COOtBu 309.34 Synthetic intermediate for carboxylate activation

Key Observations

Core Structure Variations :

  • Pyrazolo[1,5-a]pyrazin-4-one derivatives (e.g., target compound) exhibit a six-membered pyrazine ring fused to pyrazole, whereas pyrazolo[1,5-a]pyrimidin-5-one () contains a pyrimidine core, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects: Iodine vs. Methyl vs. Trifluoromethylphenyl Groups: The methyl group at position 2 (target compound) provides minimal steric hindrance compared to the bulky 3-(trifluoromethyl)phenyl group in , which enhances lipophilicity but may reduce solubility.

Biological Activity

3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrimidine family of compounds. Its molecular formula is C7H8IN3O2C_7H_8IN_3O_2, and it features a unique fused heterocyclic structure that contributes to its biological activity. The presence of iodine and the pyrazole ring enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that compounds with similar pyrazolo structures exhibit significant cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 3/7 and caspase 9) and modulation of key apoptotic pathways such as NF-κB and p53 signaling. This suggests a dual mechanism involving both apoptosis and autophagy induction .
  • Case Studies : In vitro assays demonstrated that derivatives of pyrazolo compounds exhibited stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .

Comparative Biological Activity Table

Compound NameStructure TypeAnticancer ActivityMechanism
This compoundPyrazoloHighInduces apoptosis via caspase activation
Pyrazolo[4,3-e][1,2,4]triazine derivativesTriazineModerateApoptosis via NF-κB suppression
Sulphonamide derivativesSulphonamideHighAutophagy induction

Research Findings

  • Synthesis Pathways : Various synthetic routes have been developed for producing pyrazolo derivatives with enhanced biological properties. These include reactions involving aminopyrazoles with electrophilic compounds .
  • Photophysical Properties : Some derivatives exhibit promising photophysical characteristics that allow them to be used as biomarkers in cellular imaging studies. This versatility opens avenues for their application beyond traditional pharmacology .
  • Enzymatic Inhibition : The potential of these compounds as selective protein inhibitors has also been explored. They show promise in modulating enzyme activities relevant to cancer progression .

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